molecular formula C11H24O9 B12528592 Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid CAS No. 673460-87-2

Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid

Cat. No.: B12528592
CAS No.: 673460-87-2
M. Wt: 300.30 g/mol
InChI Key: KSWVGFXRAVENMP-UHFFFAOYSA-N
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Description

Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid is a complex organic compound with the molecular formula C11H24O9. This compound is characterized by the presence of multiple hydroxyl groups and carboxylic acid functionalities, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid typically involves multi-step organic reactions. One common method includes the esterification of acetic acid with 3,3-dihydroxypropoxy propane-1,1-diol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of raw materials, controlled reaction conditions, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Propanediol, oxybis-, tetraacetate: Similar in structure but differs in the number of acetyl groups.

    Acetic acid, propane-1,1-diol: Shares the acetic acid and propane-1,1-diol moieties but lacks the additional hydroxyl groups.

Uniqueness

Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid is unique due to its combination of multiple hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and versatility in various applications.

Properties

CAS No.

673460-87-2

Molecular Formula

C11H24O9

Molecular Weight

300.30 g/mol

IUPAC Name

acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid

InChI

InChI=1S/C6H14O5.C3H6O2.C2H4O2/c7-5(8)1-3-11-4-2-6(9)10;1-2-3(4)5;1-2(3)4/h5-10H,1-4H2;2H2,1H3,(H,4,5);1H3,(H,3,4)

InChI Key

KSWVGFXRAVENMP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CC(=O)O.C(COCCC(O)O)C(O)O

Origin of Product

United States

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